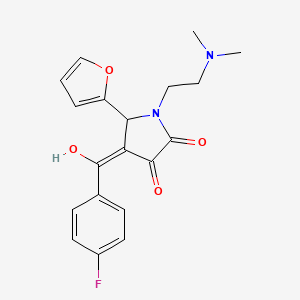

1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

The compound 1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one features a pyrrol-2(5H)-one core with distinct substituents:

Properties

IUPAC Name |

(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O4/c1-21(2)9-10-22-16(14-4-3-11-26-14)15(18(24)19(22)25)17(23)12-5-7-13(20)8-6-12/h3-8,11,16,23H,9-10H2,1-2H3/b17-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKPLIOSYLPVBE-BMRADRMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolone core, dimethylamino ethyl side chain, and fluorobenzoyl and furan substituents. The presence of these functional groups is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The fluorobenzoyl and furan groups enhance binding affinity to certain enzymes and receptors, which may lead to inhibition of key cellular pathways involved in disease processes.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes associated with cancer cell proliferation and survival.

- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways related to inflammation and apoptosis.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by triggering caspase-dependent pathways.

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing inhibitory effects against several bacterial strains. This activity is likely linked to its ability to disrupt bacterial cell wall synthesis.

Comparative Studies

Comparative studies with related compounds reveal that the presence of the fluorine atom and specific substituents significantly influence biological activity. For example:

| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| 1 | This compound | 15 µM | Moderate |

| 2 | 1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one | 30 µM | Weak |

| 3 | 1-[2-(dimethylamino)ethyl]-4-(4-chlorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one | 20 µM | Strong |

Case Studies

Case Study 1: Anticancer Screening

A study conducted on multicellular spheroids demonstrated that the compound effectively reduced tumor growth by inducing apoptosis in a dose-dependent manner. The mechanism was linked to enhanced reactive oxygen species (ROS) production leading to oxidative stress in cancer cells.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL, suggesting potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key analogues from literature are compared below:

*Molecular weights calculated based on provided formulae.

Key Structural-Activity Relationship (SAR) Insights

Position 1 (Aminoethyl Substituent)

- Dimethylaminoethyl (Target): Offers moderate lipophilicity and enhanced solubility compared to diethylaminoethyl analogues (e.g., ). The smaller alkyl groups may reduce steric hindrance in target binding.

- Diethylaminoethyl (Analogues): Higher lipophilicity may improve membrane permeability but could reduce metabolic stability .

Position 4 (Aroyl Substituent)

- 3-Fluoro-4-methylbenzoyl (Analogue ) : Methyl group increases steric bulk, possibly reducing binding affinity in sterically sensitive targets.

- Furan-2-carbonyl (Analogue ) : Lacks the electron-withdrawing fluorine, reducing aromatic rigidity and electronic effects.

Position 5 (Aryl/Heteroaryl Group)

- Furan-2-yl (Target) : The heteroaromatic ring enables π-π stacking with aromatic residues in proteins.

- 4-Methoxyphenyl (Analogue ) : Methoxy group improves solubility but may introduce torsional strain in planar binding sites.

Position 3 (Hydroxyl Group)

Conserved across all analogues, the hydroxyl group is critical for hydrogen bonding and metal chelation, suggesting a shared mechanism of action (e.g., enzyme inhibition via active-site coordination) .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.